
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and an iodine atom at the 5-position of the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenyl)-5-iodo-1,3,4-oxadiazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenyl)-5-iodo-1,3,4-oxadiazole.
科学的研究の応用
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and iodine groups can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to improve the performance of electronic devices.
類似化合物との比較
2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can be compared with other similar compounds such as:
2-(4-Bromophenyl)-1,3,4-oxadiazole: Lacks the iodine atom, which may affect its reactivity and electronic properties.
2-(4-Iodophenyl)-5-bromo-1,3,4-oxadiazole: The positions of the bromine and iodine atoms are reversed, which can influence its chemical behavior and applications.
2-Phenyl-5-iodo-1,3,4-oxadiazole: Lacks the bromine atom, which may reduce its potential for certain types of chemical reactions.
The uniqueness of this compound lies in the combination of the bromophenyl and iodine groups, which confer specific reactivity and properties that can be tailored for various applications.
特性
分子式 |
C8H4BrIN2O |
|---|---|
分子量 |
350.94 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrIN2O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H |
InChIキー |
XMEBHTRGKGECBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


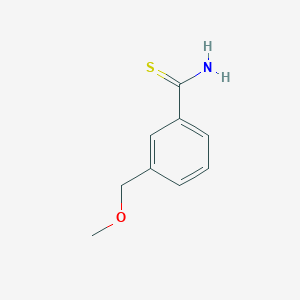
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
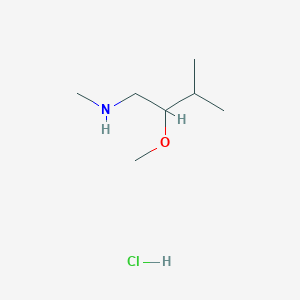
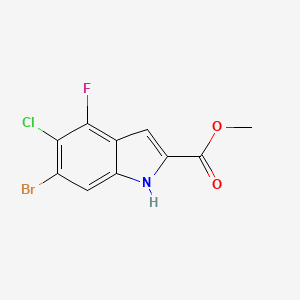
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
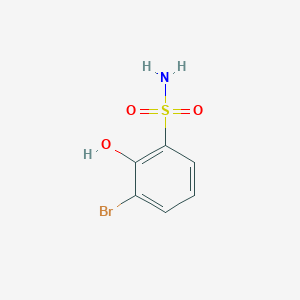
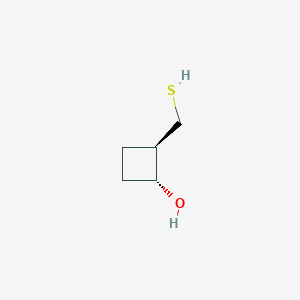
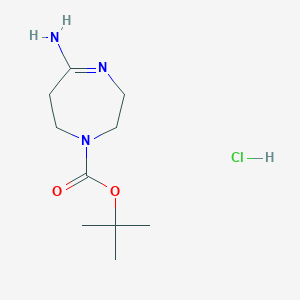
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
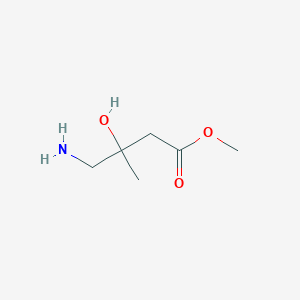
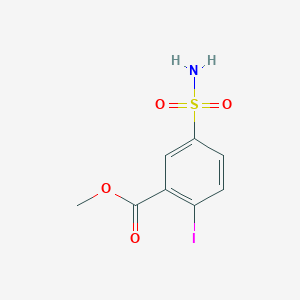
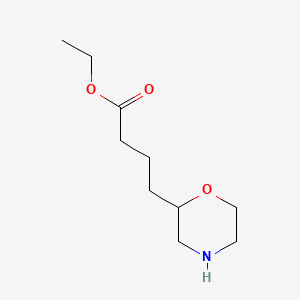
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
